2'-Azetidinomethyl-2,5-dichlorobenzophenone
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Overview
Description
2’-Azetidinomethyl-2,5-dichlorobenzophenone is a synthetic organic compound characterized by the presence of an azetidine ring attached to a benzophenone structure.
Preparation Methods
The synthesis of 2’-Azetidinomethyl-2,5-dichlorobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core is synthesized through a Friedel-Crafts acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with azetidine in the presence of a base such as sodium hydride.
Final Product Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2’-Azetidinomethyl-2,5-dichlorobenzophenone.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2’-Azetidinomethyl-2,5-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2’-Azetidinomethyl-2,5-dichlorobenzophenone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-2,5-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and benzophenone core contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2’-Azetidinomethyl-2,5-dichlorobenzophenone can be compared with similar compounds such as:
2’-Azetidinomethyl-4-chlorobenzophenone: This compound has a similar structure but with a single chlorine substitution, which may affect its chemical reactivity and biological activity.
2’-Pyrrolidinomethyl-2,5-dichlorobenzophenone: The azetidine ring is replaced by a pyrrolidine ring, which can influence its pharmacokinetic properties and interaction with molecular targets.
2’-Azetidinomethyl-2,5-dibromobenzophenone: The chlorine atoms are replaced by bromine atoms, potentially altering its chemical and physical properties.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-13-6-7-16(19)15(10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYPGJMIRFCBJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643726 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-25-4 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,5-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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